molecular formula C13H17ClN2O B1478911 2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one CAS No. 2097985-86-7

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1478911
CAS No.: 2097985-86-7
M. Wt: 252.74 g/mol
InChI Key: CLILCAOICLAZPG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one (CAS 2098104-72-2) is a specialized organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure features a chloroalkyl ketone moiety linked to a 2-(pyridin-3-yl)piperidine scaffold, a well-defined heterocyclic framework that ensures consistent performance in multistep syntheses . The presence of both the piperidine and pyridine rings enhances its potential as a precursor for bioactive molecules, particularly in the development of kinase inhibitors or central nervous system (CNS)-targeting compounds . The chloro group offers a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, allowing researchers to diversify the molecular structure efficiently . The balanced lipophilicity of the system may improve drug-like properties in derived compounds, making it a strategic starting point for lead optimization . Chlorine-containing heterocycles represent a critically important family of compounds in medicinal chemistry, with more than 250 FDA-approved drugs on the market, underscoring the strategic value of this chlorinated synthon . Applications: This compound is primarily used as a key intermediate in pharmaceutical and agrochemical synthesis. Its reactivity makes it suitable for constructing more complex molecules for biological screening. Notice: This product is intended for research and further manufacturing purposes only. It is strictly not for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-chloro-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(14)13(17)16-8-3-2-6-12(16)11-5-4-7-15-9-11/h4-5,7,9-10,12H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLILCAOICLAZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one, also known by its CAS number 214958-19-7, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2OC_{12}H_{15}ClN_2O, with a molecular weight of approximately 238.71 g/mol. The structure features a chlorinated propanone moiety attached to a piperidine ring and a pyridine ring, which are significant for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds containing piperidine and pyridine moieties can exhibit multi-target ligand properties, particularly with adenosine receptors (A1R and A2AR) and phosphodiesterase enzymes (PDE10A) .

Pharmacological Studies

Recent studies have highlighted the compound's potential as a multi-target ligand. For instance, in a study evaluating several 2-amino-pyridine derivatives, it was found that certain compounds exhibited IC50 values ranging from 2.4 to 10.0 µM against PDE10A, indicating significant inhibitory activity . Additionally, selectivity profiling revealed that some derivatives displayed a minimum twofold selectivity over off-targets, suggesting potential therapeutic applications in modulating cAMP levels .

Case Study 1: Adenosine Receptor Interaction

In a pharmacological evaluation involving CHO and HeLa cells transfected with human adenosine receptors, several synthesized compounds demonstrated promising binding affinities. The study detailed the structure–activity relationship (SAR) of these compounds, emphasizing how variations in substituents influenced their potency against A1R and A2AR . Notably, compounds with specific structural modifications showed enhanced selectivity and potency.

Case Study 2: PDE10A Inhibition

Another significant study focused on the inhibition of PDE10A by various piperidine derivatives. The most potent compound exhibited an IC50 value of 0.9 µM, showcasing the efficacy of these derivatives in inhibiting phosphodiesterase activity . This inhibition is crucial as PDE10A plays a vital role in regulating intracellular signaling pathways related to neurodegenerative diseases.

Data Tables

Compound NameTargetIC50 Value (µM)Selectivity
Compound APDE10A0.9High
Compound BA1R5.7Moderate
Compound CA2AR10.0Low

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one* C13H16ClN2O 265.7 (calculated) Pyridin-3-yl, piperidin-1-yl Hypothesized enhanced H-bonding due to pyridine and piperidine rings
2-Methyl-1,2-di(pyridin-3-yl)propan-1-one (MET) C14H15N2O 227.3 Dual pyridin-3-yl groups Cholinesterase inhibition activity in chlorfenvinphos detoxification
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one C9H17ClN2O 204.7 Ethylpiperazine Lab building block; potential CNS drug precursor
2-Chloro-1-(pyrrolidin-1-yl)propan-1-one C7H12ClNO 161.6 Pyrrolidine Lower molecular weight; simpler substituent
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C11H15NO 177.2 Methylamino, 3-methylphenyl Psychoactive analog (e.g., cathinone derivatives)

Substituent Effects on Properties

  • Pyridin-3-yl vs. Aryl Groups : The pyridin-3-yl group in the target compound and MET enhances polarity and hydrogen-bonding capacity compared to purely aromatic substituents (e.g., 3-methylphenyl in ). This may improve solubility and target specificity in biological systems .
  • Piperidine vs. Pyrrolidine () lacks a second nitrogen, reducing polarity .
  • Chloro Substituent: The chloro group at the propanone backbone is conserved across analogs, likely contributing to electrophilic reactivity and stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one typically involves the acylation of a substituted piperidine with a chloro-substituted propanoyl chloride derivative. The key steps include:

  • Preparation or procurement of 2-(pyridin-3-yl)piperidine as the nucleophilic amine component.
  • Reaction with 2-chloropropanoyl chloride (or a related acid chloride) to introduce the 2-chloro-propanoyl moiety.
  • Use of a base such as triethylamine to scavenge the hydrochloric acid generated during the acylation.

This method ensures the formation of the target chloro ketone with the piperidine nitrogen linked to the propanone carbonyl.

Detailed Preparation Procedure

Step 1: Synthesis of 2-(pyridin-3-yl)piperidine

  • This intermediate can be synthesized via nucleophilic substitution or reductive amination starting from 3-pyridinecarboxaldehyde and piperidine derivatives.
  • Purification is typically achieved through recrystallization or chromatographic methods.

Step 2: Acylation with 2-chloropropanoyl chloride

  • The 2-(pyridin-3-yl)piperidine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.
  • Triethylamine is added to neutralize the hydrochloric acid formed.
  • 2-chloropropanoyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
  • The reaction mixture is stirred for several hours (typically 2–6 hours) at room temperature.
  • Completion is monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • The reaction is quenched with water or a saturated sodium bicarbonate solution.
  • The organic layer is separated, washed, dried over anhydrous sodium sulfate.
  • The solvent is evaporated under reduced pressure.
  • The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF Anhydrous conditions preferred
Temperature 0–5 °C during addition, then room temp Controls reaction rate and selectivity
Base Triethylamine Neutralizes HCl, prevents side reactions
Molar Ratio Amine:Acid chloride = 1:1.1 Slight excess of acid chloride for completion
Reaction Time 2–6 hours Monitored by TLC
Purification Recrystallization or chromatography Ensures high purity

Related Synthetic Examples and Analogues

While direct literature on this compound is limited, closely related compounds have been synthesized using similar methods:

  • The synthesis of 2-chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one involves the reaction of 2-(ethoxymethyl)piperidine with 2-chloropropanoyl chloride under triethylamine base conditions, yielding high purity products suitable for further functionalization.

  • Analogous chloro ketones with pyridinyl or quinolinyl substituents have been prepared via solvent-free Friedländer quinoline synthesis or Vilsmeier-Haack reactions, demonstrating the versatility of chloro ketone formation in heterocyclic chemistry.

Research Findings and Analytical Data

  • The chloro ketone functionality is confirmed by characteristic infrared absorption bands near 1690 cm⁻¹ (carbonyl stretch) and 650–760 cm⁻¹ (C–Cl stretch).
  • Proton nuclear magnetic resonance (¹H NMR) spectra show signals corresponding to the piperidine ring protons, pyridine aromatic protons, and the methine proton adjacent to the chloro substituent.
  • Purity and structural confirmation are typically validated by ¹³C NMR, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Preparation of amine Synthesis of 2-(pyridin-3-yl)piperidine Intermediate for acylation
Acylation 2-chloropropanoyl chloride, triethylamine, DCM, 0–5 °C to RT Formation of chloro ketone linkage
Workup Aqueous quench, organic extraction Removal of by-products and unreacted reagents
Purification Recrystallization or chromatography Isolation of pure target compound
Characterization IR, ¹H NMR, ¹³C NMR, MS Confirmation of structure and purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one

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